molecular formula C13H15N3O4S B2732035 N-(6-(morpholinosulfonyl)pyridin-3-yl)but-2-ynamide CAS No. 2189500-09-0

N-(6-(morpholinosulfonyl)pyridin-3-yl)but-2-ynamide

Cat. No. B2732035
CAS RN: 2189500-09-0
M. Wt: 309.34
InChI Key: NHIRTQXKDDEHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-(morpholinosulfonyl)pyridin-3-yl)but-2-ynamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It is a potent and selective inhibitor of HDAC1 and HDAC3, which are enzymes that regulate gene expression by modifying the acetylation status of histone proteins. MS-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Scientific Research Applications

Chemical Reactivity and Synthesis Methods

  • The compound's involvement in the Diels–Alder reaction showcases its reactivity, providing a pathway to synthesize pyridine derivatives through cycloaddition reactions. This process highlights the compound's utility in creating complex molecular structures, which could be beneficial in pharmaceutical and materials science research (Baydar et al., 1979).

  • Synthesis of condensed pyridin-2(1H)-one and pyrimidine derivatives further illustrates the compound's versatility in chemical synthesis. The reaction with morpholine under Thorpe-Zieler cyclization conditions leads to the formation of novel pyridine and pyrimidine frameworks, indicating its potential in designing new heterocyclic compounds with varied biological activities (Soliman et al., 2003).

  • The compound's application in the synthesis of Schiff base complexes for corrosion inhibition on mild steel demonstrates its industrial relevance. The formation of cadmium(II) Schiff base complexes and their successful application in corrosion protection underline the compound's potential in material science and engineering applications (Das et al., 2017).

Potential Biological and Environmental Applications

  • Anticonvulsant activity research involving related morpholine derivatives indicates the broader chemical family's relevance in medical research, particularly in the search for new therapeutic agents against epilepsy. The design, synthesis, and evaluation of new hybrid compounds derived from morpholine frameworks highlight the potential for discovering novel anticonvulsant drugs (Kamiński et al., 2015).

  • The antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus further emphasize the compound's relevance in developing new antimicrobial agents. This research provides insight into the structure-activity relationship and the potential for these compounds to address various microbial threats (Bektaş et al., 2012).

  • Insecticidal activity studies on pyridine derivatives, including morpholine-linked structures, suggest applications in agriculture and pest control. The synthesis and evaluation of these compounds against specific pests demonstrate their potential utility in developing new, more effective insecticides (Bakhite et al., 2014).

properties

IUPAC Name

N-(6-morpholin-4-ylsulfonylpyridin-3-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-2-3-12(17)15-11-4-5-13(14-10-11)21(18,19)16-6-8-20-9-7-16/h4-5,10H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIRTQXKDDEHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=CN=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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